2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN5O2S and its molecular weight is 375.83. The purity is usually 95%.
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Biological Activity
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thioether linkage, a pyrazole moiety, and an acetamide group, contributing to its unique biological profile. Its molecular formula is C_{15}H_{14ClN_5OS with a molecular weight of approximately 348.82 g/mol. The presence of various functional groups enhances its lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
Compound Class | Biological Activity |
---|---|
Thioether derivatives | Antimicrobial |
Pyrazole derivatives | Anticancer |
Acetamide derivatives | Anti-inflammatory |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, affecting various cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole-based compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- A549 (lung cancer) : IC50 values ranging from 26 µM to 49.85 µM for different derivatives.
These findings suggest that modifications in the structure can enhance potency against specific cancer types.
Anti-inflammatory Properties
Compounds containing the thioether linkage have been associated with anti-inflammatory effects. For example, studies indicate that certain thioether derivatives can inhibit pro-inflammatory cytokines, demonstrating their potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Antitubercular Activity : A study synthesized a series of substituted compounds similar to our target compound and evaluated their activity against Mycobacterium tuberculosis. Some derivatives showed promising results with IC50 values between 1.35 to 2.18 µM, indicating potential for further development as anti-tubercular agents .
- Cytotoxicity Studies : In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that several pyrazole derivatives exhibited low toxicity, making them suitable candidates for further pharmacological studies .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to their targets, providing insights into their mechanism of action and guiding future modifications for enhanced efficacy .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-24-13-4-3-11(7-12(13)17)21-15(23)9-25-16-8-14(18-10-19-16)22-6-2-5-20-22/h2-8,10H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRILBOXVIIGHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.